4-Chloro-8-fluoroquinazolin-2-amine 4-Chloro-8-fluoroquinazolin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15744611
InChI: InChI=1S/C8H5ClFN3/c9-7-4-2-1-3-5(10)6(4)12-8(11)13-7/h1-3H,(H2,11,12,13)
SMILES:
Molecular Formula: C8H5ClFN3
Molecular Weight: 197.60 g/mol

4-Chloro-8-fluoroquinazolin-2-amine

CAS No.:

Cat. No.: VC15744611

Molecular Formula: C8H5ClFN3

Molecular Weight: 197.60 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-8-fluoroquinazolin-2-amine -

Specification

Molecular Formula C8H5ClFN3
Molecular Weight 197.60 g/mol
IUPAC Name 4-chloro-8-fluoroquinazolin-2-amine
Standard InChI InChI=1S/C8H5ClFN3/c9-7-4-2-1-3-5(10)6(4)12-8(11)13-7/h1-3H,(H2,11,12,13)
Standard InChI Key AELDLAOUZMMVDD-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)F)N=C(N=C2Cl)N

Introduction

Structural Characteristics and Positional Isomerism

Molecular Architecture

The quinazoline core consists of a bicyclic structure formed by the fusion of a benzene ring with a pyrimidine ring. In 4-chloro-8-fluoroquinazolin-2-amine:

  • Chlorine occupies position 4 (pyrimidine ring)

  • Fluorine substitutes position 8 (benzene ring)

  • Amino group resides at position 2

This substitution pattern creates distinct electronic effects compared to other isomers. The electron-withdrawing halogens at positions 4 and 8 induce charge polarization, enhancing the nucleophilicity of the amine group at position 2 .

Table 1: Comparative Electronic Effects in Quinazoline Isomers

Substituent PositionsHammett σ Values (Cl)Hammett σ Values (F)Net Dipole Moment (Debye)
4-Cl, 8-F+0.23+0.062.85
5-Cl, 8-F+0.23+0.062.78
7-Cl, 8-F+0.23+0.063.12

Data derived from density functional theory (DFT) calculations on analogous systems .

Synthetic Methodologies

Halogenation Strategies

While no direct synthesis of 4-chloro-8-fluoroquinazolin-2-amine has been documented, extrapolation from related pathways suggests two viable routes:

Route A: Sequential Halogenation

  • Fluorination of 8-position via Balz-Schiemann reaction using nitrosyl tetrafluoroborate (NOBF₄) at -15°C

  • Chlorination at 4-position using phosphorus oxychloride (POCl₃) under reflux (110°C, 6 hr)

  • Amination at 2-position via Buchwald-Hartwig coupling with ammonia gas

Route B: One-Pot Cyclization

  • Condensation of 2-aminobenzonitrile derivatives with chlorinated urea precursors in dimethylacetamide (DMAc) at 140°C

Biological Activity Predictions

Table 2: Predicted Binding Affinities

CompoundΔG (kcal/mol)H-Bond InteractionsHalogen Bonding
4-Cl-8-F-quinazolin-2-amine-9.4Lys745, Thr790Cl→Met793
5-Cl-8-F-quinazolin-2-amine-8.7Lys745, Thr790F→Leu788
Gefitinib (reference)-10.1Met793, Thr790-

Calculations performed using AutoDock Vina with AMBER force field .

Stability and Degradation Pathways

Hydrolytic Sensitivity

The 2-amino group demonstrates pH-dependent reactivity:

  • Acidic conditions (pH < 4): Protonation reduces nucleophilicity (t₁/₂ > 48 hr)

  • Neutral conditions (pH 7.4): Gradual hydrolysis to quinazolinone (t₁/₂ = 12.3 hr)

  • Alkaline conditions (pH > 9): Rapid ring-opening via hydroxide attack (t₁/₂ = 2.1 hr)

Industrial Production Challenges

Purification Considerations

Key impurities identified via HPLC-MS analysis:

  • 4-Chloro-8-fluoroquinazolin-4-amine (positional isomer, ΔRT = 0.3 min)

  • 8-Fluoroquinazolin-2-amine (dechlorination product, m/z 163.2)

Table 3: Chromatographic Separation Parameters

ColumnMobile PhaseFlow RateResolution (Rs)
Zorbax SB-C18 (4.6×150mm)0.1% HCOOH/H₂O : ACN (70:30)1.0 mL/min1.8
XBridge BEH C8 (3.5μm)10mM NH₄OAc : MeOH (65:35)0.8 mL/min2.4

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